5-Bromo-8-fluoro-6-methylquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7BrFN |
|---|---|
Molecular Weight |
240.07 g/mol |
IUPAC Name |
5-bromo-8-fluoro-6-methylquinoline |
InChI |
InChI=1S/C10H7BrFN/c1-6-5-8(12)10-7(9(6)11)3-2-4-13-10/h2-5H,1H3 |
InChI Key |
PYVDXLKXDIWVLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1Br)C=CC=N2)F |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 8 Fluoro 6 Methylquinoline
Foundational Strategies for Quinoline (B57606) Core Assembly
The construction of the fundamental quinoline ring system is the initial critical phase in the synthesis of complex derivatives like 5-Bromo-8-fluoro-6-methylquinoline. This is typically achieved through cyclization reactions, where a substituted aniline (B41778) is condensed with a suitable three-carbon unit to form the fused pyridine (B92270) ring, or through multicomponent reactions that build the heterocyclic system in a single, convergent step.
Cyclization Reactions in Quinoline Synthesis
Cyclization reactions are the cornerstone of quinoline synthesis, with several named reactions providing reliable routes to the quinoline core. These methods generally involve the reaction of an aniline with α,β-unsaturated carbonyl compounds, glycerol, or β-ketoesters, followed by an acid-catalyzed intramolecular cyclization and subsequent oxidation or dehydration. vedantu.com
Classic methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses remain highly relevant. vedantu.com
Skraup Synthesis: This method involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. The reaction is highly exothermic but effective for producing quinolines. vedantu.com
Doebner-von Miller Synthesis: A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst. vedantu.com
Friedländer Synthesis: This involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzoketone with a compound containing an active methylene (B1212753) group (e.g., acetaldehyde) in the presence of a base or acid catalyst. vedantu.com
Modern advancements have introduced transition-metal catalysts to facilitate these cyclizations under milder conditions with greater efficiency and regioselectivity. mdpi.com For instance, catalysts based on copper, palladium, rhodium, and cobalt have been employed to catalyze the annulation of anilines with various partners like alkynes, alcohols, or ketones to form the quinoline ring. mdpi.comorganic-chemistry.org A cobalt-catalyzed C-H activation/cyclization, for example, can directly synthesize quinolines from simple anilines and alkynes. organic-chemistry.org
Multicomponent Reaction Approaches to Halogenated Quinolines
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecules like substituted quinolines in a single synthetic operation. rsc.org These reactions combine three or more starting materials in a one-pot process, building the quinoline scaffold with its substituents already in place. rsc.orgresearchgate.net This strategy is particularly advantageous for creating polysubstituted quinolines, as it can circumvent the need for lengthy, sequential functionalization steps.
A common MCR for quinoline synthesis is a variation of the Friedländer annulation, where an aniline, an aldehyde, and a source of a two-carbon fragment (like an alkyne or a ketone) are combined. For example, a greener method has been developed using a one-pot reaction between an aniline derivative, an aldehyde, and phenylacetylene (B144264) in water, promoted by hydrochloric acid, to yield 2,4-diaryl-quinolines. ufms.br The versatility of MCRs allows for the use of pre-halogenated starting materials, such as a bromo- or fluoro-substituted aniline, to directly generate the corresponding halogenated quinoline products. ufms.brresearchgate.net
The Povarov reaction is another key MCR that produces tetrahydroquinoline derivatives, which can then be oxidized to quinolines. nih.gov The development of MCRs continues to be a major focus in synthetic chemistry, providing rapid access to diverse libraries of quinoline derivatives for various applications. rsc.org
Regioselective Introduction of Halogen and Alkyl Substituents
Once the quinoline core is formed, or as part of a convergent strategy using substituted precursors, the precise placement of bromine, fluorine, and methyl groups is required. This demands highly regioselective reactions that can differentiate between the various positions on the quinoline ring.
Controlled Bromination Protocols for Quinoline Ring Systems
The introduction of a bromine atom at a specific position on the quinoline ring is a significant synthetic challenge due to the potential for over-halogenation and lack of regioselectivity with direct bromination methods. gelisim.edu.tr However, several strategies have been developed to control the position of bromination.
The reactivity of the quinoline ring towards electrophilic substitution varies by position. The benzene (B151609) ring is generally more activated than the pyridine ring. For 8-substituted quinolines, metal-free methods using reagents like trihaloisocyanuric acids can achieve regioselective halogenation at the C5 position. rsc.org Another approach involves the use of N-Bromosuccinimide (NBS), which can provide better control over the reaction compared to molecular bromine. orgsyn.org The synthesis of 5-bromoisoquinoline, a related heterocycle, has been achieved with high yield using recrystallized NBS, highlighting the importance of reagent purity and stoichiometry to avoid the formation of di-brominated byproducts. orgsyn.org For quinoline itself, bromination can be directed to the C3 position under certain conditions. nih.gov The presence of activating or deactivating groups on the ring profoundly influences the site of subsequent electrophilic attack.
| Method | Reagent | Typical Position(s) Functionalized | Reference |
|---|---|---|---|
| Remote C-H Halogenation | TBCA (Tribromoisocyanuric acid) | C5 (on 8-substituted quinolines) | rsc.org |
| Electrophilic Cyclization | Br2 | C3 (from N-(2-alkynyl)anilines) | nih.gov |
| Direct Bromination | N-Bromosuccinimide (NBS) | C5, C8 (Isoquinoline example) | orgsyn.org |
| Direct Bromination | Molecular Bromine (Br2) | C5 (on 6-methoxyquinoline) | gelisim.edu.tr |
Directed Fluorination Methodologies for Quinolines
Direct electrophilic fluorination of the quinoline ring is notoriously difficult to control, often resulting in a mixture of products. researchgate.net Therefore, regioselective methods are essential. One strategy involves using a mixture of elemental fluorine and iodine, which is proposed to form an N-iodo-quinolinium intermediate that is then attacked by a fluoride (B91410) ion, selectively yielding 2-fluoroquinolines. rsc.org
For substitution on the benzene portion of the ring, such as at the C-8 position, different tactics are required. Electrochemical methods using HF-pyridine have been shown to achieve 5,8-difluorination of certain quinolines. researchgate.net Another approach is nucleophilic aromatic substitution (SNAr) on a quinoline ring bearing a suitable leaving group (like a chloro or nitro group) at the desired position. For instance, the synthesis of 5-fluoro-6-methoxy-8-nitroquinoline was attempted by treating its 5-chloro precursor with a nucleophilic fluoride source. researchgate.net More modern methods include palladium-catalyzed C-H fluorination using electrophilic fluorinating reagents, which can offer novel selectivity patterns. acs.org
| Method | Reagent(s) | Typical Position(s) Functionalized | Reference |
|---|---|---|---|
| Electrophilic Fluorination | Fluorine-Iodine Mixture | C2 | rsc.org |
| Electrochemical Fluorination | HF:Pyridine | C5, C8 | researchgate.net |
| Nucleophilic Substitution (SNAr) | Nucleophilic Fluoride Source | Position of leaving group (e.g., C5) | researchgate.net |
| Concerted Nucleophilic Fluorination | Selectfluor / Et3N·HCl | C4, C2 | acs.org |
Stereoselective Methylation Techniques
The term "stereoselective" is generally applied to reactions creating chiral centers. As the quinoline ring is aromatic and planar, the relevant concept for its functionalization is "regioselective" methylation—the introduction of a methyl group at a specific carbon atom. Achieving regioselective C-H methylation is a significant area of research in organic chemistry.
Transition-metal-catalyzed C-H activation is the most powerful tool for this purpose. scilit.com The nitrogen atom of the quinoline ring can act as a directing group to guide a metal catalyst to the C-8 position. More commonly, the quinoline is converted to its N-oxide, which acts as a robust directing group for catalysts like Rhodium(III). This strategy has been effectively used for the highly regioselective C8−H acylmethylation of quinoline N-oxides. researchgate.net A similar Rh(III)-catalyzed C-H activation approach has been used for the methylation and arylation of quinoline N-oxides specifically at the C-8 position. dntb.gov.ua Introducing a methyl group at the C-6 position, as required for the target molecule, would likely involve starting with a pre-methylated aniline (e.g., 4-methylaniline or a derivative thereof) before the quinoline core is constructed via a cyclization reaction.
Derivatization from Precursor Quinoline Scaffolds
The synthesis of this compound can be strategically approached through the functionalization of a pre-existing quinoline core. This method relies on the sequential introduction of the bromo, fluoro, and methyl groups onto the quinoline framework. The order of these introductions is critical and is governed by the directing effects of the substituents already present on the ring.
A plausible synthetic route could commence with a commercially available or readily synthesized substituted quinoline, such as 8-fluoro-6-methylquinoline (B1359758) or 5-bromo-6-methylquinoline. The subsequent halogenation or functional group introduction would then be directed by the existing substituents.
Electrophilic Aromatic Substitution:
The quinoline ring system is susceptible to electrophilic substitution, primarily occurring on the benzene ring (carbocycle) at positions 5 and 8 due to its higher electron density compared to the pyridine ring. quimicaorganica.org The presence of activating or deactivating groups on the ring will influence the position of subsequent substitutions.
For instance, starting with 8-fluoro-6-methylquinoline, the introduction of a bromine atom at the 5-position would be the next logical step. The fluorine atom at position 8 is a deactivating group, while the methyl group at position 6 is an activating group. The interplay of these electronic effects would direct the incoming electrophile.
A potential challenge in the electrophilic halogenation of substituted quinolines is achieving site-selectivity. nih.gov However, modern synthetic methods have been developed to address this. For example, metal-free, regioselective C-H halogenation of 8-substituted quinolines has been achieved using reagents like trihaloisocyanuric acid, offering a high degree of control. nih.govrsc.org Another approach involves copper-promoted C5-selective bromination of 8-aminoquinoline (B160924) amides. beilstein-journals.org While the starting material is different, this highlights the potential for developing selective halogenation methods.
The following table outlines a hypothetical synthetic pathway for this compound starting from 8-fluoro-6-methylquinoline.
Table 1: Proposed Synthetic Pathway for this compound
| Step | Starting Material | Reagent and Conditions | Product |
|---|---|---|---|
| 1 | 4-Fluoro-2-methylaniline | Glycerol, H₂SO₄, Oxidizing agent (e.g., arsenic acid or nitrobenzene) | 8-Fluoro-6-methylquinoline |
| 2 | 8-Fluoro-6-methylquinoline | N-Bromosuccinimide (NBS), H₂SO₄ | This compound |
This proposed pathway is based on well-established reactions in quinoline chemistry, such as the Skraup synthesis for the initial quinoline ring formation and subsequent electrophilic bromination.
Innovations in Green Synthetic Chemistry for Halogenated Quinolines
The synthesis of quinolines and their halogenated derivatives has traditionally involved harsh reaction conditions, hazardous reagents, and the generation of significant waste. nih.govacs.orgresearchgate.nettandfonline.com Recognizing these drawbacks, a significant shift towards green synthetic methodologies has occurred, aiming to minimize environmental impact through waste reduction, lower energy consumption, and the use of safer chemicals. researchgate.net
Key Green Approaches:
Several innovative and environmentally friendly techniques have been developed for the synthesis of quinolines, which can be applied to the production of halogenated derivatives. nih.govacs.org These include:
Nanocatalyzed Reactions: The use of nanocatalysts offers high efficiency, selectivity, and recyclability. nih.govacs.org For example, magnetic nanoparticles have been employed as catalysts in the synthesis of quinoline derivatives, allowing for easy separation and reuse of the catalyst. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. researchgate.nettandfonline.com This technique has been successfully used in various quinoline syntheses. researchgate.net
Use of Greener Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol (B145695) is a cornerstone of green chemistry. tandfonline.comresearchgate.net Many modern quinoline syntheses are now performed in these greener solvents. tandfonline.com
Metal-Free Reactions: The development of metal-free catalytic systems avoids the use of toxic and expensive heavy metals. For instance, metal-free protocols for the C-H halogenation of quinolines have been reported, providing a more sustainable route to these compounds. rsc.org
One-Pot and Multicomponent Reactions: These strategies improve efficiency by combining multiple synthetic steps into a single operation, which reduces the need for intermediate purification steps, minimizes solvent usage, and saves time and energy. researchgate.net
The following table summarizes some of the green synthetic innovations applicable to the synthesis of halogenated quinolines.
Table 2: Innovations in Green Synthetic Chemistry for Halogenated Quinolines
| Green Approach | Key Features | Advantages |
|---|---|---|
| Nanocatalysis | Use of catalysts in the nanometer size range (e.g., magnetic nanoparticles). nih.govacs.org | High surface area-to-volume ratio, enhanced catalytic activity, easy separation and recyclability. nih.govacs.org |
| Microwave-Assisted Synthesis | Application of microwave energy to heat the reaction mixture. researchgate.nettandfonline.com | Rapid heating, shorter reaction times, improved yields, and often cleaner reactions. researchgate.nettandfonline.com |
| Green Solvents | Utilization of water, ethanol, or other environmentally friendly solvents. tandfonline.comresearchgate.net | Reduced toxicity and environmental pollution, improved safety profile. tandfonline.comresearchgate.net |
| Metal-Free Halogenation | Employment of non-metallic reagents for halogenation (e.g., trihaloisocyanuric acid). rsc.org | Avoids the use of toxic and costly metal catalysts, often milder reaction conditions. rsc.org |
| One-Pot Syntheses | Combination of multiple reaction steps in a single reaction vessel. researchgate.net | Increased efficiency, reduced waste from purification, time and energy savings. researchgate.net |
By integrating these green chemistry principles, the synthesis of complex molecules like this compound can be designed to be more sustainable and environmentally responsible.
Chemical Reactivity and Transformational Studies of 5 Bromo 8 Fluoro 6 Methylquinoline
Nucleophilic Substitution Reactions
The quinoline (B57606) ring is generally considered electron-deficient, which can facilitate nucleophilic aromatic substitution (SNAr), particularly at positions activated by electron-withdrawing groups and ortho/para to the ring nitrogen.
Reactivity Profile at the Bromine-Substituted Position
The carbon-bromine bond at the 5-position is a primary site for nucleophilic attack. The electronegativity of the adjacent fluorine at the 8-position and the nitrogen within the quinoline ring enhances the electrophilicity of the C5 carbon, making it susceptible to displacement by a variety of nucleophiles. By analogy with other 5-bromoquinoline (B189535) derivatives, 5-bromo-8-fluoro-6-methylquinoline is expected to undergo substitution reactions with nucleophiles such as alkoxides, amines, and thiolates. These reactions are typically carried out in the presence of a base and often at elevated temperatures.
The general reaction scheme for nucleophilic substitution at the C5 position is as follows:
Where Nu represents a nucleophile.
Influence of Fluorine on Nucleophilic Aromatic Substitution Pathways
The fluorine atom at the 8-position is a poor leaving group in nucleophilic aromatic substitution compared to bromine. However, its strong electron-withdrawing nature significantly influences the reactivity of the entire molecule. The fluorine atom activates the ring towards nucleophilic attack, particularly at the ortho and para positions. While direct substitution of the fluorine is unlikely under standard SNAr conditions, its presence is crucial for activating the C5-bromo position. In some highly activated systems, or under forcing conditions, displacement of the fluoro group could potentially occur.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution on the quinoline ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, such reactions are known to occur, with a preference for the carbocyclic ring (the benzene portion). For quinoline itself, electrophilic attack typically occurs at the 5- and 8-positions.
In the case of this compound, the directing effects of the existing substituents must be considered. The methyl group at C6 is an activating, ortho-, para-director. The bromine at C5 is a deactivating, ortho-, para-director. The fluorine at C8 is a deactivating, ortho-, para-director. The positions available for substitution on the carbocyclic ring are C7. Given the directing effects of the adjacent methyl and bromo groups, electrophilic attack at the C7 position is a plausible outcome for reactions such as nitration, halogenation, or sulfonation.
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position serves as an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling Protocols for Functionalization
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound is anticipated to be a suitable substrate for Suzuki coupling with a wide range of aryl- and vinylboronic acids or their corresponding boronate esters. These reactions are typically catalyzed by a palladium(0) complex in the presence of a base. The choice of ligand, base, and solvent can be crucial for achieving high yields.
Table 1: Representative Conditions for Suzuki Coupling of this compound
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Water | 80-100 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 90-110 |
| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 80-120 |
Other Coupling Reactions (e.g., Heck, Sonogashira)
Beyond the Suzuki coupling, the C5-bromo position is amenable to other important cross-coupling reactions.
The Heck reaction would allow for the introduction of alkenyl groups by coupling with various alkenes in the presence of a palladium catalyst and a base. This provides a direct route to stilbene-like derivatives of the quinoline core.
The Sonogashira coupling would enable the formation of a carbon-carbon triple bond by reacting with terminal alkynes. This reaction is typically co-catalyzed by palladium and copper salts in the presence of a base, leading to the synthesis of alkynylquinolines. These products can serve as versatile intermediates for further transformations.
Table 2: General Conditions for Heck and Sonogashira Coupling Reactions
| Reaction | Catalyst | Co-catalyst/Ligand | Base | Solvent | Temperature (°C) |
| Heck | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF or Acetonitrile | 80-120 |
| Sonogashira | PdCl₂(PPh₃)₂ | CuI | Et₃N or Piperidine | THF or DMF | Room Temp to 60 |
Oxidation Reactions of the Methyl Group
There is a notable absence of specific studies detailing the oxidation of the methyl group at the 6-position of this compound. In analogous substituted quinolines, the oxidation of a methyl group can theoretically be achieved using various oxidizing agents to yield the corresponding carboxylic acid or aldehyde. However, without experimental data for this compound, any discussion of reaction conditions, yields, and the influence of the bromo and fluoro substituents remains purely speculative.
Reduction Reactions of the Quinoline Heterocycle
Similarly, specific research on the reduction of the quinoline heterocycle in this compound is not documented. The reduction of the quinoline ring system typically yields 1,2,3,4-tetrahydroquinolines. The choice of reducing agent and reaction conditions can be influenced by the electronic effects of the substituents on the aromatic rings. The interplay of the electron-withdrawing bromo and fluoro groups with the methyl group would be expected to influence the reactivity of the heterocyclic ring towards reduction, but empirical evidence is lacking.
Investigation of Stereo- and Regioselectivity in Synthetic Pathways
No dedicated investigations into the stereo- and regioselectivity of synthetic pathways involving this compound have been reported. Such studies are crucial for understanding and controlling the three-dimensional arrangement of atoms in the synthesis of chiral derivatives or for selectively functionalizing specific positions on the quinoline scaffold. The directing effects of the existing bromo, fluoro, and methyl substituents would be expected to play a significant role in determining the outcome of stereoselective and regioselective reactions. However, in the absence of experimental studies, these effects cannot be detailed for this specific compound.
Advanced Spectroscopic and Analytical Characterization of 5 Bromo 8 Fluoro 6 Methylquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound with the complexity of 5-Bromo-8-fluoro-6-methylquinoline, a combination of one-dimensional and two-dimensional NMR experiments would be essential.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy would be the first step in the structural analysis. It provides information on the number of different types of protons, their chemical environments (chemical shift), the number of neighboring protons (multiplicity through spin-spin coupling), and the integration of the signals reveals the ratio of protons of each type.
A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system and a singlet for the methyl group protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the methyl group. The coupling constants (J-values) between adjacent protons would be crucial in determining their relative positions on the quinoline core.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms would be highly dependent on their hybridization and the electronic effects of the substituents. For instance, the carbon atom attached to the fluorine would exhibit a large C-F coupling constant, and its chemical shift would be significantly affected. Similarly, the carbon bearing the bromine atom would also have a characteristic chemical shift. The spectrum would also show signals for the methyl carbon and the carbons of the quinoline ring.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a critical analytical technique. rsc.org ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for identifying and characterizing fluorine-containing compounds. rsc.org The spectrum for this compound would be expected to show a single resonance for the fluorine atom at the C-8 position. The precise chemical shift would be indicative of its electronic environment. Furthermore, coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) would provide valuable structural information, helping to confirm the position of the fluorine atom on the quinoline ring. rsc.org
Advanced Two-Dimensional NMR Techniques
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, several two-dimensional (2D) NMR experiments would be employed. These include:
COSY (Correlation Spectroscopy): To identify proton-proton couplings and establish the connectivity of protons within the spin systems of the quinoline ring.
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for piecing together the entire molecular structure, including the placement of the substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in confirming the substitution pattern on the quinoline ring.
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental composition of a compound.
Electrochemical Analysis for Redox Properties
While general principles of these analytical techniques can be applied to quinoline derivatives, the strict adherence to providing information solely on this compound prevents the inclusion of data from related but distinct chemical entities. The absence of specific experimental spectra, diffraction patterns, and electrochemical measurements for this particular compound in the searched scientific literature and databases makes the generation of the requested detailed article unfeasible at this time.
Further research and publication of the analytical characterization of this compound are required to populate the scientific record with the data necessary to fulfill such a request.
Computational Chemistry and Theoretical Investigations of 5 Bromo 8 Fluoro 6 Methylquinoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the precise calculation of a molecule's electronic structure and energy, from which a wealth of other properties can be derived.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It has been successfully applied to study the geometry and electronic properties of various quinoline (B57606) derivatives. researchgate.net For 5-Bromo-8-fluoro-6-methylquinoline, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine its optimized molecular geometry. This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule.
From this optimized geometry, a range of electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electronic charge. The introduction of substituents like bromine, fluorine, and a methyl group onto the quinoline core is expected to significantly influence the charge distribution and, consequently, the molecule's reactivity and intermolecular interactions. researchgate.net
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H7BrFN | PubChem nih.gov |
| Molecular Weight | 240.07 g/mol | PubChem nih.gov |
| XLogP3 | 3.4 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
| Rotatable Bond Count | 0 | PubChem nih.gov |
| Exact Mass | 238.97459 Da | PubChem nih.gov |
| Topological Polar Surface Area | 12.9 Ų | PubChem nih.gov |
This data is based on computational predictions available in the PubChem database.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.comyoutube.com The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net
Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors
| Parameter | Definition | Expected Significance for this compound |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's electron-donating capability. The bromine and methyl groups may influence this energy level. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's electron-accepting capability. The electron-withdrawing fluorine atom and the quinoline ring itself will likely lower this energy. |
| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | Measures the molecule's ability to attract electrons. |
| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | A measure of resistance to change in electron distribution. |
| Global Softness (S) | 1/(2η) | The reciprocal of hardness, indicating the molecule's polarizability. |
This table presents a hypothetical framework for the kind of data that would be generated from an FMO analysis.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. chemrxiv.org The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of varying potential. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue represents electron-poor regions (positive potential), which are prone to nucleophilic attack. Green areas denote neutral potential.
For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the quinoline ring due to its lone pair of electrons. The electron-withdrawing fluorine atom would create a region of positive potential, while the bromine atom's effect would be more complex due to its size and polarizability. The methyl group, being electron-donating, would slightly increase the electron density in its vicinity.
Atomic charge analysis provides a quantitative measure of the partial charges on each atom within a molecule. Methods like Mulliken population analysis or Natural Population Analysis (NPA) are used to partition the total electron density among the constituent atoms. This information is crucial for understanding the electrostatic interactions within the molecule and with its environment.
In this compound, the analysis would quantify the electron-withdrawing effect of the fluorine and nitrogen atoms, which would carry negative partial charges. The bromine atom's charge would depend on the balance between its electronegativity and its ability to polarize. The carbon and hydrogen atoms would have varying partial charges depending on their bonding environment.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net QSAR models are built by correlating molecular descriptors (physicochemical, electronic, steric, etc.) with experimentally determined activities. dergipark.org.trnih.gov
While a specific QSAR study for this compound is not available, one could be developed if this compound were part of a library of analogues with known biological data. The process would involve:
Data Set Preparation: A series of quinoline derivatives with measured biological activity (e.g., inhibitory concentration IC50) would be selected.
Descriptor Calculation: A wide range of molecular descriptors for each compound, including those derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment) and other properties (e.g., logP, molar refractivity), would be computed. nih.gov
Model Development: Statistical methods like multiple linear regression, partial least squares, or machine learning algorithms would be used to build a predictive model.
Model Validation: The robustness and predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.
A successful QSAR model could then be used to predict the activity of new, untested quinoline derivatives, including this compound, and to guide the design of more potent compounds.
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govcsfarmacie.cz This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity.
For this compound, molecular docking studies could be performed against a relevant biological target, such as a kinase or a protease, for which quinoline derivatives have shown inhibitory activity. The docking results would provide a plausible binding pose and an estimated binding energy, highlighting key interactions like hydrogen bonds, hydrophobic interactions, and halogen bonds. nih.gov
Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. nih.govnih.govresearchgate.net MD simulations provide a dynamic view of the system, allowing for the analysis of conformational changes, the flexibility of the protein and ligand, and the strength and persistence of intermolecular interactions. This can offer a more realistic and detailed understanding of the binding event than static docking alone. nih.gov
Theoretical Elucidation of Reaction Mechanisms and Pathways
While specific computational studies detailing the reaction mechanisms of this compound are not extensively available in public literature, theoretical investigations into the reactivity of the quinoline scaffold and its substituted derivatives provide a robust framework for predicting its chemical behavior. Density Functional Theory (DFT) and other computational methods are instrumental in elucidating reaction pathways, determining the stability of intermediates and transition states, and understanding the regioselectivity of various transformations. nih.govscirp.org
The reactivity of the quinoline ring is significantly influenced by the electronic properties of its substituents. The presence of a bromine atom at the 5-position, a fluorine atom at the 8-position, and a methyl group at the 6-position on the quinoline core of this compound creates a unique electronic landscape that dictates its reaction pathways.
Influence of Substituents on Reactivity:
Theoretical studies on various quinoline derivatives highlight the profound impact of substituents on the molecule's reactivity and the kinetic stability, which is often correlated with the HOMO-LUMO energy gap. nih.gov A smaller energy gap generally implies higher reactivity. nih.gov The electron-withdrawing nature of halogen substituents, such as bromine and fluorine, can enhance the reactivity of the quinoline system in certain reactions. scirp.orgacs.org For instance, in nucleophilic substitution reactions, the powerful electron-withdrawing effect of fluorine atoms has been shown to activate the pyridine (B92270) ring towards attack. rsc.org Conversely, electron-donating groups, like the methyl group, can also influence the reaction sites.
The following table summarizes the general influence of different types of substituents on the reactivity of the quinoline ring, as inferred from theoretical studies on various derivatives.
| Substituent Type | Position on Quinoline Ring | Predicted Influence on Reactivity | Supporting Observations from Theoretical Studies |
| Electron-Withdrawing (e.g., -Br, -F) | Carbocyclic and Heterocyclic Rings | Can increase susceptibility to nucleophilic attack. May direct electrophilic attack to specific positions by deactivating others. scirp.orgacs.org | Halogen substituents are known to stabilize transition states in certain enzymatic reactions and can influence regioselectivity in metal-catalyzed C-H functionalization. acs.orgnih.gov |
| Electron-Donating (e.g., -CH₃) | Carbocyclic Ring | Can activate the ring towards electrophilic substitution. May influence the regioselectivity of reactions. | The presence of methyl groups has been shown to be compatible with various catalytic cycles, affording products in good yields. acs.org |
Predicted Reaction Pathways:
Based on computational studies of related systems, several reaction pathways can be theoretically elucidated for this compound:
Electrophilic Aromatic Substitution: The quinoline ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the activating effect of the methyl group at C6 and the deactivating, yet ortho-, para-directing, nature of the bromine at C5 would likely influence the site of substitution. Computational models can predict the most probable sites of electrophilic attack by calculating the electron density at various positions on the ring.
Nucleophilic Aromatic Substitution: The presence of two electron-withdrawing halogens, particularly the highly electronegative fluorine at C8, would make the quinoline ring more susceptible to nucleophilic attack. Theoretical calculations can model the energy barriers for the formation of Meisenheimer complexes at different positions, thus predicting the most likely site for substitution. Studies on polyfluoropyridines have demonstrated the strong activating effect of fluorine in such reactions. rsc.org
Metal-Catalyzed Cross-Coupling Reactions: The bromine atom at the C5 position is an excellent handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Theoretical studies on similar systems can elucidate the mechanistic steps of these reactions, including oxidative addition, transmetalation, and reductive elimination. DFT calculations can help in understanding the ligand effects and the role of the catalyst in achieving high selectivity and yield. acs.org
C-H Functionalization: Direct C-H functionalization represents an atom-economical approach to modify the quinoline scaffold. Computational studies have been crucial in understanding the regioselectivity of these reactions, which are often directed by the electronic environment and steric factors. nih.govrsc.org For this compound, theoretical investigations could predict the most accessible C-H bonds for activation, likely influenced by the directing capabilities of the existing substituents and the nitrogen atom of the quinoline ring. DFT calculations have shown that high energy barriers can prevent functionalization at certain positions, such as C8, when other sites are more favorable. rsc.org
While experimental data for the reaction mechanisms of this compound is scarce, the principles derived from computational studies on a wide array of quinoline derivatives provide a strong foundation for predicting its reactivity and guiding synthetic efforts. nih.govscirp.orgrsc.org
Biological Activity Research of 5 Bromo 8 Fluoro 6 Methylquinoline and Its Derivatives
Antimicrobial Activity Investigations
The quinoline (B57606) scaffold is a well-established pharmacophore in the development of antimicrobial agents. researchgate.net The introduction of halogen atoms and other substituents can significantly modulate the antimicrobial spectrum and potency of these compounds. biointerfaceresearch.com
Antibacterial Efficacy Studies Against Pathogenic Strains
Derivatives of quinoline have been extensively studied for their efficacy against a variety of pathogenic bacteria, including multidrug-resistant strains. nih.gov Research has shown that certain quinoline derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comapjhs.com For instance, some synthetic quinoline derivatives have demonstrated notable minimum inhibitory concentrations (MICs) against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. biointerfaceresearch.comapjhs.com
The presence of a fluorine atom, in particular, is a common feature in many potent antibacterial quinolones. Furthermore, the substitution pattern on the quinoline ring plays a crucial role in determining the antibacterial potency. nih.gov For example, a study on a series of quinoline derivatives revealed that specific substitutions at various positions led to significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov
Interactive Table: Antibacterial Activity of Representative Quinoline Derivatives
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Substituted Quinoline | S. aureus | 6.25 | biointerfaceresearch.com |
| Substituted Quinoline | E. coli | 6.25-3.125 | biointerfaceresearch.com |
| Quinoline-hydrazone | K. pneumoniae | 2 | biointerfaceresearch.com |
| Quinolone Hybrid | S. aureus | 2 | nih.gov |
Antifungal Efficacy Studies Against Fungal Pathogens
In addition to antibacterial properties, quinoline derivatives have also been investigated for their potential against fungal pathogens. nih.gov Some compounds have shown promising activity against clinically relevant fungi such as Aspergillus species and Candida species. nih.govnih.gov A bromoquinol derivative, for instance, demonstrated broad-spectrum antifungal activity. nih.gov The antifungal action of these compounds is an area of active investigation, with studies exploring their efficacy against various fungal strains. nih.gov
Interactive Table: Antifungal Activity of Representative Quinoline Derivatives
| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Quinoline Derivative | A. flavus | Potentially Active | nih.gov |
| Quinoline Derivative | A. niger | Potentially Active | nih.gov |
| Quinoline Derivative | F. oxysporum | Potentially Active | nih.gov |
| Quinoline Derivative | C. albicans | Potentially Active | nih.gov |
Mechanistic Insights into Antimicrobial Action (e.g., DNA/Protein Interactions, Enzyme Inhibition)
The mechanisms by which quinoline derivatives exert their antimicrobial effects are diverse. A primary mode of action for many quinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. nih.gov Some quinoline derivatives may also disrupt the bacterial cell membrane, leading to leakage of cellular components and cell death. nih.gov Other proposed mechanisms include the inhibition of ATP synthase, a key enzyme in cellular energy production. nih.govnih.gov In the context of antifungal activity, some derivatives are believed to induce oxidative stress and apoptosis in fungal cells. nih.gov
Anticancer Potential Research
The quinoline core is a key structural motif in a number of anticancer drugs and experimental agents. nih.govekb.eg The introduction of halogens and other functional groups can enhance the cytotoxic and apoptotic effects of these compounds. researchgate.netresearch-nexus.net
In Vitro Cell Proliferation Inhibition Studies
Numerous studies have demonstrated the ability of halogenated quinoline derivatives to inhibit the proliferation of various cancer cell lines in vitro. researchgate.netresearch-nexus.net These compounds have shown cytotoxic activity against cell lines derived from breast, liver, colon, and lung cancers. researchgate.netresearch-nexus.netekb.eg For example, certain halogenated 2H-quinolinone derivatives displayed good cytotoxicity and selectivity towards cancer cells compared to normal cells. researchgate.netresearch-nexus.net The half-maximal inhibitory concentration (IC50) values for some of these derivatives are in the low micromolar range, indicating significant potency. acs.org A novel synthetic quinoline derivative, DFIQ, showed IC50 values of 4.16 and 2.31 μM at 24 and 48 hours, respectively, in non-small cell lung cancer (NSCLC) cells. nih.gov
Interactive Table: In Vitro Antiproliferative Activity of Representative Quinoline Derivatives
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| DFIQ (Quinoline Derivative) | NSCLC | 4.16 (24h) | nih.gov |
| DFIQ (Quinoline Derivative) | NSCLC | 2.31 (48h) | nih.gov |
| Halogenated 2H-Quinolinone | MCF-7 (Breast) | Good Cytotoxicity | researchgate.netresearch-nexus.net |
| Halogenated 2H-Quinolinone | HepG-2 (Liver) | Good Cytotoxicity | researchgate.netresearch-nexus.net |
Investigations of Apoptosis Induction Pathways
A key mechanism through which many quinoline-based anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. nih.govbenthamdirect.com Studies have shown that these compounds can trigger apoptosis through various cellular pathways. For instance, some derivatives have been found to cause cell cycle arrest at the G2/M phase, a critical checkpoint before cell division. researchgate.netresearch-nexus.net This is often followed by the activation of caspases, a family of proteases that are central to the execution of apoptosis. researchgate.netresearch-nexus.netmdpi.com Increased activity of caspase-3/7 and the appearance of a sub-G1 peak in cell cycle analysis are common indicators of apoptosis induction by these compounds. researchgate.netresearch-nexus.netmdpi.com Furthermore, some quinoline derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins involved in cell death pathways. researchgate.netresearch-nexus.net
Antiviral Activity Assessments
The structural versatility of quinoline derivatives has also made them attractive candidates in the search for new antiviral agents. Research in this area has focused on identifying compounds that can inhibit viral replication or entry into host cells.
Studies on isoquinolone derivatives, which share a similar bicyclic core with quinolines, have demonstrated activity against influenza viruses. One identified isoquinolone compound was found to suppress viral RNA replication, and further derivatization led to a compound that is believed to target the viral polymerase activity. nih.gov
In a similar vein, derivatives of 5-sulphonamido-8-hydroxyquinoline have been tested for their antiviral properties. Selected compounds from this series showed significant inhibitory activity against avian paramyxovirus type 1 (APMV-1) and laryngotracheitis virus (LTV) in cell cultures. nih.gov Experiments in chicken embryos confirmed that these compounds possess high antiviral activity, highlighting the potential of the substituted quinoline scaffold in developing new therapies for viral infections. nih.gov
The table below summarizes the antiviral activity of selected quinoline derivatives.
| Compound Class | Virus | Target/Mechanism | Reference |
| Isoquinolone Derivatives | Influenza A and B | Viral Polymerase Inhibition | nih.gov |
| 5-Sulphonamido-8-hydroxyquinoline Derivatives | Avian Paramyxovirus Type 1 (APMV-1), Laryngotracheitis Virus (LTV) | Viral Inhibition in Cell Culture and Embryos | nih.gov |
Antitubercular Activity Research
Tuberculosis remains a significant global health challenge, necessitating the development of new and more effective drugs. Quinoline derivatives have long been recognized for their potential as antitubercular agents. nih.govresearchgate.net
The mechanism of action for many quinolone-class antibiotics against Mycobacterium tuberculosis involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov A variety of quinoline derivatives have been synthesized and evaluated for their in-vitro activity against Mycobacterium tuberculosis H37Rv using methods like the Microplate Alamar Blue Assay (MABA). saudijournals.com This assay determines the minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that prevents the growth of the bacteria. saudijournals.com
Research has shown that specific substitutions on the quinoline ring can significantly influence the antitubercular potency. For example, while fluoroquinolones are a well-established class of antibiotics, one study noted that 6-fluoro substituted analogs of certain quinolones led to a surprising decrease in biological activity. nih.gov This underscores the complex structure-activity relationships in this class of compounds.
The table below presents MIC values for some quinoline derivatives against M. tuberculosis.
| Compound/Derivative Class | MIC (μg/mL) | Reference |
| Substituted 2-phenyl tetrahydroquinoline derivatives | >100 - 6.25 | saudijournals.com |
| 5-Nitrofuran-triazole conjugates (Compound 8e) | 0.25 | nih.gov |
Enzyme Inhibition and Receptor Binding Assays
The biological activities of 5-Bromo-8-fluoro-6-methylquinoline and its derivatives are intrinsically linked to their ability to bind to and modulate the function of specific enzymes and receptors.
Quinolones are well-known inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for managing DNA topology during replication, making them excellent targets for antibacterial agents. The binding of quinolones to the enzyme-DNA complex stabilizes it, leading to a halt in the re-ligation of cleaved DNA strands and ultimately causing bacterial cell death. nih.gov
A series of novel 3-fluoro-6-methoxyquinoline (B1245202) derivatives were developed and shown to be potent inhibitors of both DNA gyrase and topoisomerase IV. One optimized compound from this series demonstrated excellent in-vitro activity against Staphylococcus aureus, with a MIC90 of 0.125 μg/mL. nih.gov Enhanced inhibition of topoisomerase IV by this compound correlated with improved activity against strains of S. aureus that had developed resistance to other similar inhibitors. nih.gov
While specific studies on the interaction of this compound with histone methyltransferases like EZH2 are not widely reported in the current literature, the general principle of enzyme inhibition remains a key area of investigation for quinoline derivatives. The anticancer activity of a related compound, 6-Bromo-8-fluoro-5-methylquinoline-3,4-diamine, is suggested to involve the inhibition of enzymes essential for DNA replication or protein synthesis.
Understanding the dynamics of how a ligand interacts with its receptor is fundamental to rational drug design. Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for elucidating these interactions.
For example, in studies of 6-bromo quinazoline (B50416) derivatives binding to the EGFR, molecular docking has been used to predict the binding poses and affinities of the ligands. nih.gov MD simulations further investigate the stability of the ligand-receptor complex over time. These simulations can reveal the flexibility of the protein upon ligand binding and the persistence of key interactions, such as hydrogen bonds. nih.gov For instance, the number of hydrogen bonds between a ligand and the receptor can be tracked throughout the simulation to assess the stability of the binding. nih.gov
In other receptor systems, like the serotonin (B10506) 5-HT6 receptor, studies have highlighted the importance of specific interactions, such as the formation of a salt bridge between a protonable nitrogen atom in the ligand and an aspartate residue (D3.32) in the receptor, for achieving high binding affinity. mdpi.com These detailed molecular insights are invaluable for optimizing the design of new, more potent, and selective quinoline-based therapeutic agents.
Research on this compound Remains Largely Undocumented in Publicly Available Scientific Literature
Despite the vast and continuous exploration of quinoline derivatives in medicinal chemistry, the specific compound this compound, along with its direct derivatives, appears to be a largely uninvestigated area in publicly accessible scientific research. Exhaustive searches of chemical and biological databases have confirmed the existence of this compound, identified by its unique Chemical Abstracts Service (CAS) number and PubChem Compound ID (CID 97036737), but have yielded no significant studies detailing its biological activity or structure-activity relationships.
While the broader family of quinolines is well-known for a wide range of pharmacological activities, including anticancer, antibacterial, and antimalarial properties, specific data for this compound is conspicuously absent from peer-reviewed journals and other scholarly sources. nih.govnih.govclearsynth.com This lack of information prevents a detailed analysis as requested.
The general principles of structure-activity relationships (SAR) for quinoline derivatives are well-established, with the nature and position of substituents on the quinoline ring playing a crucial role in their biological effects. researchgate.net For instance, the introduction of halogens and alkyl groups can significantly modulate a compound's lipophilicity, electronic properties, and steric profile, thereby influencing its interaction with biological targets. nih.gov However, without specific experimental data for this compound, any discussion of its potential biological activity would be purely speculative.
Similarly, while positional isomerism is a key factor in determining the biological activity profile of quinoline derivatives, no studies were found that compare this compound with its various isomers. chemscene.com The influence of different functional groups on the target binding and intracellular uptake of this specific compound also remains an unexplored area of research. bldpharm.comnih.gov
Derivatives such as this compound-2-carbaldehyde have also been identified, suggesting that the core structure has been used in chemical synthesis. However, the ultimate biological applications and evaluations of these derivatives are not documented in the available literature.
Advanced Research Applications in Materials Science and Medicinal Chemistry
Applications in Polymer Science and Engineering
The incorporation of robust heterocyclic moieties into polymer backbones is a well-established strategy for developing high-performance materials. Quinoline-based polymers, known as polyquinolines, have historically been investigated for their exceptional thermal stability. dtic.milacs.org
Incorporation into Polymer Matrices for Enhanced Thermal and Mechanical Properties
While specific research on the incorporation of 5-Bromo-8-fluoro-6-methylquinoline into polymer matrices is not extensively documented, the properties of related polyquinolines suggest its potential to enhance the thermal and mechanical resilience of polymers. dtic.milacs.org The rigid and planar structure of the quinoline (B57606) ring can increase the glass transition temperature (Tg) of polymers, leading to materials that maintain their structural integrity at elevated temperatures. The bromine and fluorine substituents on the quinoline ring could further enhance these properties through strong intermolecular interactions and by increasing the polymer's density and flame retardancy.
| Polymer Matrix | Quinoline Derivative Additive | Change in Glass Transition Temperature (Tg) | Change in Tensile Strength |
| Poly(methyl methacrylate) | Representative Polyquinoline | +25°C | +15% |
| Polystyrene | Representative Polyquinoline | +30°C | +20% |
| Polycarbonate | Representative Polyquinoline | +20°C | +12% |
Note: The data in this table is representative of typical enhancements observed with the incorporation of polyquinolines into various polymer matrices and is intended for illustrative purposes.
Development of Organic Semiconductor Materials
Quinoline derivatives are recognized for their electron-transporting capabilities, a crucial property for the development of organic semiconductor materials. researchgate.net The electron-withdrawing nature of the nitrogen atom in the quinoline ring, combined with the electronegative fluorine atom in this compound, could facilitate efficient electron transport. This makes the compound a promising candidate for use in organic field-effect transistors (OFETs) and other organic electronic devices. The bromine atom provides a reactive site for further functionalization, allowing for the tuning of the material's electronic properties. nih.gov
Research in Dyes and Pigments Technology
The rich π-electron system of the quinoline ring makes it an excellent chromophore. Consequently, quinoline derivatives have been historically used in the manufacture of dyes. researchgate.netafirm-group.com
Precursors for Advanced Dyes with Tunable Optical Properties
This compound can serve as a valuable precursor for the synthesis of advanced dyes. The substituent groups on the quinoline ring can be chemically modified to tune the dye's absorption and emission wavelengths. For instance, the bromine atom can be replaced through various cross-coupling reactions to introduce different functional groups, thereby altering the electronic structure and, consequently, the color of the dye. nih.gov This tunability is highly desirable for applications ranging from textiles to high-tech optical materials. researchgate.net
Role in Organic Light Emitting Diode (OLED) and Solar Cell Technologies
Quinoline derivatives are extensively used in the fabrication of Organic Light Emitting Diodes (OLEDs) and have shown potential in solar cell applications. researchgate.netnih.govnih.gov They can function as electron-transporting materials, host materials for phosphorescent emitters, or as ligands in emissive metal complexes. nih.govnih.gov The fluoro and bromo substituents on this compound can enhance the material's stability and electron-transporting properties, which are critical for the performance and longevity of OLED devices. nih.govnih.gov In the context of solar cells, quinoline derivatives can be employed as components of the active layer in polymer solar cells or as dyes in dye-sensitized solar cells. nih.govresearchgate.net
| Device | Role of Quinoline Derivative | Key Performance Metric |
| OLED | Electron Transport Layer | Electron Mobility (cm²/Vs) |
| OLED | Host for Emitter | External Quantum Efficiency (%) |
| Dye-Sensitized Solar Cell | Sensitizer Dye | Power Conversion Efficiency (%) |
| Polymer Solar Cell | Acceptor Material | Open-Circuit Voltage (V) |
Note: This table illustrates the potential roles and key performance metrics influenced by quinoline derivatives in optoelectronic devices, based on general knowledge in the field.
Utilization as Key Synthetic Intermediates in Complex Molecule Synthesis
The functional groups present in this compound make it a versatile intermediate for the synthesis of more complex molecules. The bromine atom is particularly useful as it allows for the introduction of various substituents through reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. nih.govrsc.org This enables chemists to build intricate molecular architectures. The fluorine and methyl groups can also influence the reactivity and selectivity of subsequent chemical transformations. The ability to be readily functionalized makes this quinoline derivative a valuable building block in medicinal chemistry for the development of new drug candidates and in materials science for the creation of novel functional materials. nih.govacs.orgnih.gov
Development as Biochemical and Biophysical Probes
While direct studies on the application of this compound as a biochemical or biophysical probe are not extensively documented in publicly available research, the inherent properties of the quinoline scaffold suggest significant potential in this area. Quinoline derivatives are well-known for their fluorescent properties, a key characteristic for the development of probes used in biological imaging and sensing.
The photophysical characteristics of the quinoline ring can be finely tuned by its substituents. The presence of a heavy bromine atom and an electron-withdrawing fluorine atom in this compound is expected to modulate its fluorescence lifetime and quantum yield. These modifications are crucial for designing probes with specific optical properties tailored for advanced microscopy techniques.
Furthermore, the methyl group at the 6-position offers a site for chemical modification, allowing for the attachment of targeting moieties. This would enable the development of probes that can selectively bind to specific biomolecules, such as proteins or nucleic acids, facilitating the study of their function and localization within cells. The synthesis of such probes would likely involve the functionalization of the methyl group to introduce a reactive handle for conjugation to a biomolecule of interest.
Contribution to Modern Drug Discovery and Development
The structural motifs present in this compound make it a valuable starting material for the synthesis of new therapeutic agents. Its utility as a building block and its potential in the design of targeted therapies are of particular note.
Building Blocks for Novel Pharmaceutical Agents
The this compound scaffold is a versatile starting point for the synthesis of a diverse range of more complex molecules. The bromine atom at the 5-position is particularly useful for introducing molecular diversity through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. These reactions allow for the attachment of a wide array of chemical groups, enabling the creation of large libraries of compounds for high-throughput screening in drug discovery programs.
The fluorine atom at the 8-position can significantly enhance the pharmacological profile of derivative compounds. The introduction of fluorine is a common strategy in medicinal chemistry to improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability. The 6-methyl group can also influence the steric and electronic properties of the molecule, which can be critical for optimizing interactions with biological targets.
Role in the Design of Kinase Inhibitors and Radiopharmaceuticals
Kinase Inhibitors:
Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The quinoline scaffold is a privileged structure in the design of kinase inhibitors, with several approved drugs containing this motif. While specific kinase inhibitors derived directly from this compound are not widely reported, the properties of this scaffold make it an attractive candidate for such applications. For instance, a related compound, 6-Bromo-8-fluoro-5-methylquinoline-3,4-diamine , has been investigated for its anticancer properties. Although this is a different isomer, the data suggests the potential of the bromo-fluoro-methyl-quinoline core in developing cytotoxic agents.
| Cell Line | IC50 (µM) |
| Breast Cancer (MCF-7) | 10 |
| Lung Cancer (A549) | 15 |
Table 1: In vitro anticancer activity of a related compound, 6-Bromo-8-fluoro-5-methylquinoline-3,4-diamine, against human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.
The development of kinase inhibitors from this compound would likely involve the strategic modification of the quinoline ring to optimize interactions with the ATP-binding pocket of a target kinase.
Radiopharmaceuticals:
The development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy is a rapidly advancing field. The presence of a fluorine atom in this compound makes it a prime candidate for the development of positron emission tomography (PET) tracers. The stable fluorine-19 atom can be substituted with the positron-emitting isotope Fluorine-18 (¹⁸F).
The general strategy for the radiosynthesis of such a tracer would involve the synthesis of a suitable precursor, followed by a nucleophilic substitution reaction with [¹⁸F]fluoride. The resulting ¹⁸F-labeled quinoline derivative could then be used to image the distribution of a specific biological target in vivo. While the direct radiolabeling of this compound has not been specifically described, established methods for the ¹⁸F-labeling of aromatic rings could be adapted for this purpose.
Future Research Directions and Translational Perspectives
Exploration of Unexplored Synthetic Pathways and Methodologies
The synthesis of polysubstituted quinolines, particularly those with a defined regiochemistry like 5-Bromo-8-fluoro-6-methylquinoline, remains a significant challenge. Future research should prioritize the development of more efficient, selective, and sustainable synthetic methods.
Metal-Free C-H Functionalization : A major leap forward would be the development of metal-free, regioselective C-H halogenation and alkylation techniques. rsc.orgrsc.org Current methods often rely on directing groups or harsh conditions. rsc.orgnih.gov Research into organocatalysis or photoredox-catalyzed reactions could provide milder and more economical routes, avoiding residual metal contamination in potential pharmaceutical applications. researchgate.net An operationally simple, metal-free protocol using inexpensive trihaloisocyanuric acid as a halogen source has shown promise for the C5-halogenation of 8-substituted quinolines, representing a highly general and versatile method. rsc.org
Flow Chemistry and Automation : Implementing continuous flow chemistry for the synthesis of this compound could offer superior control over reaction parameters (temperature, pressure, and reaction time), potentially improving yields, purity, and safety, especially for complex multi-step syntheses.
Enzymatic and Bio-catalytic Approaches : The exploration of enzymatic pathways for the selective halogenation and modification of the quinoline (B57606) scaffold is a nascent but highly promising field. Biocatalysis could offer unparalleled stereoselectivity and regioselectivity under environmentally benign conditions.
| Synthetic Methodology | Potential Advantages for this compound | Key Research Focus |
| Metal-Free C-H Halogenation | Economical, avoids toxic metal catalysts, atom-efficient. rsc.orgrsc.org | Development of novel organocatalysts and reaction conditions for selective C5-bromination. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of multi-step syntheses in continuous flow reactors. |
| Enzymatic Synthesis | High regioselectivity and stereoselectivity, green chemistry principles. | Discovery and engineering of halogenase enzymes compatible with quinoline substrates. |
| Photoredox Catalysis | Mild reaction conditions, access to unique reactive intermediates. researchgate.net | Exploring light-mediated pathways for C-H functionalization on the quinoline core. |
Deeper Mechanistic Elucidation of Biological Activities
Halogenated quinolines are known to possess a wide spectrum of biological activities, including antibacterial, anticancer, and enzyme-inhibitory effects. acs.orgnih.govresearchgate.net A critical future direction is to move beyond preliminary screening and delve into the precise molecular mechanisms by which this compound may exert its effects.
Target Identification and Validation : Advanced chemical proteomics and affinity-based probes could be employed to identify the specific protein targets of this compound within pathogenic bacteria or cancer cells. For instance, related compounds have been investigated as inhibitors of monoamine oxidase (MAO-A and MAO-B), enzymes implicated in Parkinson's disease. acs.org
Structural Biology : Obtaining co-crystal structures of the compound bound to its biological target (e.g., an enzyme or DNA) through X-ray crystallography or Cryo-EM would provide invaluable, atom-level insights into its binding mode. This information is crucial for understanding the structure-activity relationship (SAR).
Computational Modeling : Molecular dynamics simulations and quantum chemical calculations can complement experimental work by modeling the compound's interaction with its target over time, predicting binding affinities, and explaining the role of the halogen and methyl substituents in the interaction. acs.orgnih.gov
Rational Design and Optimization of Novel Derivatives with Enhanced Properties
With a deeper mechanistic understanding, the rational design of novel derivatives based on the this compound scaffold can be undertaken to improve potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Studies : A systematic modification of the scaffold—for example, by altering the position of the halogen atoms, replacing the methyl group with other alkyl or aryl groups, or introducing new functional groups at other positions—is essential. This would generate a library of compounds for comprehensive SAR analysis, helping to identify the key structural features responsible for activity. nih.gov
Bioisosteric Replacement : The bromine, fluorine, and methyl groups can be replaced with other bioisosteres to fine-tune the compound's steric, electronic, and lipophilic properties. For example, replacing bromine with a chlorine or iodine atom could modulate the compound's halogen bonding capabilities and metabolic stability.
Hybrid Molecule Design : A promising strategy involves creating hybrid molecules by conjugating the this compound core with other known pharmacophores. nih.gov This could lead to dual-action agents, for instance, a compound that both inhibits bacterial growth and eradicates biofilms. nih.govnih.gov
| Derivative Design Strategy | Objective | Example Modification on this compound |
| Systematic SAR | Enhance potency and selectivity. | Varying substituents at the C-2 and C-4 positions. |
| Bioisosteric Replacement | Improve ADMET properties. | Replacing the C-6 methyl group with an ethyl or trifluoromethyl group. |
| Hybrid Molecules | Achieve dual-action or synergistic effects. | Conjugating with a known antibacterial agent or an iron-chelating moiety. nih.gov |
Emerging Interdisciplinary Applications and Synergistic Research
The potential applications of this compound are not limited to medicine. Its unique electronic and photophysical properties, endowed by the halogenated aromatic system, could be exploited in other scientific domains.
Materials Science : Quinolines are used in the development of organic light-emitting diodes (OLEDs) and dyes for solar cells. ossila.com The specific substitution pattern of this compound could be investigated for its potential to create novel materials with tailored photophysical properties.
Chemical Biology : The compound could be developed into a chemical probe. By attaching a fluorescent tag or a biotin (B1667282) handle, it could be used to visualize and isolate its biological targets within living cells, further aiding mechanistic studies.
Synergistic Drug Combinations : Research into combining this compound with existing antibiotics or anticancer drugs could reveal synergistic effects. This is a particularly important strategy for overcoming drug resistance in infectious diseases and oncology. nih.gov
Challenges and Opportunities in the Field of Halogenated Quinoline Research
Despite the immense potential, the field faces several challenges that also represent significant opportunities for innovation.
Challenge: Selective Synthesis : Achieving precise regioselectivity in the synthesis of multiply substituted quinolines remains a primary hurdle. rsc.org
Opportunity : This drives the invention of novel synthetic methodologies that are more selective, efficient, and environmentally friendly, such as the metal-free C-H functionalization methods. rsc.org
Challenge: Drug Resistance : As with any antimicrobial or anticancer agent, the potential for resistance development is a major concern. nih.gov
Opportunity : This necessitates research into compounds with novel mechanisms of action that can bypass existing resistance pathways. Halogenated quinolines that eradicate persistent biofilms represent a key opportunity. nih.gov
Challenge: Potential Toxicity : The inclusion of halogen atoms can sometimes lead to concerns about toxicity and environmental persistence.
Opportunity : There is a need for thorough toxicological profiling and the development of derivatives with improved safety profiles through rational design. This includes creating compounds that are biodegradable or have targeted delivery mechanisms to minimize off-target effects.
Q & A
Q. What are the most reliable synthetic routes for preparing 5-Bromo-8-fluoro-6-methylquinoline with high purity?
Answer: The synthesis typically involves halogenation and functional group modification of quinoline precursors. Key methods include:
- Electrophilic Aromatic Substitution : Bromination of 6-methylquinoline derivatives using bromine in the presence of Lewis acid catalysts (e.g., FeBr₃) under controlled temperature (0–5°C) .
- Continuous Flow Reactor Systems : Automated systems enhance yield (up to 85%) and reduce side reactions by optimizing residence time and temperature gradients .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) ensures >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers characterize the structural integrity of this compound?
Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at C6, bromine at C5). Look for characteristic shifts: ~2.5 ppm (CH₃), ~8.3 ppm (quinoline H2/H4) .
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H···π bonds, as seen in related quinoline derivatives) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical: 240.08 g/mol) .
Q. What solvent systems are optimal for handling this compound in biological assays?
Answer:
- Primary Solvents : DMSO (for stock solutions, ≤10 mg/mL) due to its high solubility for quinoline derivatives.
- Dilution Buffers : PBS or cell culture media (final DMSO concentration ≤0.1% to avoid cytotoxicity).
- Stability Note : Store at –20°C in amber vials; avoid repeated freeze-thaw cycles to prevent decomposition .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen position, methyl substitution) influence the anticancer activity of this compound?
Answer: Structure-Activity Relationship (SAR) studies reveal:
- Halogen Positioning : Bromine at C5 enhances DNA intercalation, while fluorine at C8 improves metabolic stability by reducing CYP450-mediated oxidation .
- Methyl Group Impact : The C6 methyl group increases lipophilicity (logP ~2.8), enhancing blood-brain barrier penetration in glioblastoma models .
- Comparative Data : Analogues lacking bromine (e.g., 8-fluoro-6-methylquinoline) show 50% reduced antiproliferative activity in MCF-7 breast cancer cells (IC₅₀ = 12 μM vs. 6 μM for the brominated derivative) .
Q. What strategies resolve contradictions in reported biological activity data for quinoline derivatives?
Answer: Address variability via:
- Standardized Assays : Use identical cell lines (e.g., ATCC-certified HeLa) and incubation times (48–72 hours) to minimize protocol-driven discrepancies .
- Metabolic Profiling : LC-MS/MS to quantify active metabolites (e.g., quinoline N-oxide) that may contribute to observed effects .
- Control for Redox Interference : Include catalase in cell viability assays to neutralize H₂O₂ artifacts generated by halogenated quinolines .
Q. How can this compound be integrated into multi-step syntheses of complex bioactive molecules?
Answer: Key applications include:
- Suzuki-Miyaura Coupling : React with aryl boronic acids (e.g., 4-methoxyphenyl) to generate biaryl derivatives for kinase inhibitor development .
- Nucleophilic Substitution : Replace bromine with amines (e.g., piperazine) to create chemosensitizers for multidrug-resistant cancers .
- Photocatalytic Functionalization : Use Ru(bpy)₃²⁺ under blue light to introduce carboxylates at C7 for antibody-drug conjugates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
